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NTPDase-IN-1

NTPDase isozyme selectivity CD39 inhibitor profiling ectonucleotidase pharmacology

NTPDase-IN-1 (compound 5a; CAS 2962812-29-7) is a synthetic thiadiazole amide derivative that acts as a selective, non-competitive inhibitor of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). It belongs to a structurally distinct chemotype—1,3,4-thiadiazole amides—that had not previously been evaluated against NTPDases before its disclosure in 2022.

Molecular Formula C18H25N3OS2
Molecular Weight 363.5 g/mol
Cat. No. B15604520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNTPDase-IN-1
Molecular FormulaC18H25N3OS2
Molecular Weight363.5 g/mol
Structural Identifiers
InChIInChI=1S/C18H25N3OS2/c1-5-10-23-18-21-20-17(24-18)19-16(22)13(4)15-8-6-14(7-9-15)11-12(2)3/h6-9,12-13H,5,10-11H2,1-4H3,(H,19,20,22)
InChIKeyDTINHYCNGDGSHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

NTPDase-IN-1 Procurement Guide: Verified Selectivity and Potency Data for Human NTPDase Isozyme Research


NTPDase-IN-1 (compound 5a; CAS 2962812-29-7) is a synthetic thiadiazole amide derivative that acts as a selective, non-competitive inhibitor of human nucleoside triphosphate diphosphohydrolases (h-NTPDases) [1]. It belongs to a structurally distinct chemotype—1,3,4-thiadiazole amides—that had not previously been evaluated against NTPDases before its disclosure in 2022 [1]. The compound exhibits sub-micromolar inhibitory activity against h-NTPDase-1 (IC50 = 0.05 µM), h-NTPDase-2 (IC50 = 0.23 µM), and h-NTPDase-8 (IC50 = 0.54 µM), while essentially sparing h-NTPDase-3 (IC50 > 100 µM), defining its characteristic isozyme selectivity fingerprint [1]. NTPDase-IN-1 inhibits h-NTPDase-1 and -2 through a non-competitive mechanism with a Km value of 21 µM determined for h-NTPDase-1 [1]. The compound is supplied for preclinical research applications in cancer immunology, inflammatory disorders, and bacterial infection studies [1].

Why NTPDase-IN-1 Cannot Be Simply Interchanged with ARL 67156, POM-1, or Broad-Spectrum NTPDase Inhibitors


NTPDase inhibitors are not functionally interchangeable despite targeting enzymes within the same family. NTPDase-IN-1 occupies a unique selectivity space defined by its isozyme fingerprint: potent inhibition of h-NTPDase-1, -2, and -8 combined with >100 µM IC50 against h-NTPDase-3 [1]. By contrast, the widely used reference inhibitor ARL 67156 is a weak competitive inhibitor (Ki ~11–18 µM) that also inhibits NPP1 and CD73, introducing confounding off-target effects [2]. POM-1 (sodium polyoxotungstate) inhibits NTPDase-1, -2, and -3 non-selectively and additionally blocks central synaptic transmission independent of NTPDase inhibition . Within the same thiadiazole amide series, NTPDase-IN-2 (compound 5g) preferentially targets h-NTPDase-2 (IC50 = 0.04 µM) with weaker activity at h-NTPDase-8 (IC50 = 2.27 µM) and negligible data for h-NTPDase-1 and -3, while NTPDase-IN-3 (compound 5e) is a pan-inhibitor with no isozyme spared [1]. Substituting any of these compounds for NTPDase-IN-1 fundamentally alters the pharmacological profile under investigation and precludes attribution of biological effects to specific NTPDase isozymes. Researchers requiring a tool compound with the precise h-NTPDase-1/-2/-8 trifecta while leaving h-NTPDase-3 intact must verify the selectivity data rather than assuming class-level equivalence.

NTPDase-IN-1 Quantitative Differentiation Evidence Against Closest Analogs and Reference Inhibitors


Isozyme Selectivity Fingerprint: NTPDase-IN-1 Targets h-NTPDase-1/-2/-8 While Sparing h-NTPDase-3, Unlike Pan-Inhibitors NTPDase-IN-3 and POM-1

NTPDase-IN-1 exhibits a distinct selectivity pattern characterized by potent inhibition of three of the four human NTPDase isozymes while leaving the fourth (h-NTPDase-3) essentially untouched. In the same study that produced the compound series, h-NTPDase-3 was noted as 'the least susceptible isozyme' to this chemotype, with only three compounds (5d, 5e, 5j) among ten tested showing strong h-NTPDase-3 inhibition [1]. NTPDase-IN-1 (5a) gave an IC50 >100 µM against h-NTPDase-3, representing a >2,000-fold selectivity window over its h-NTPDase-1 target (IC50 = 0.05 µM) [1]. This contrasts sharply with NTPDase-IN-3 (5e), which inhibits all four isozymes (h-NTPDase-3 IC50 = 0.38 µM; h-NTPDase-8 IC50 = 0.05 µM; h-NTPDase-1 IC50 = 0.21 µM; h-NTPDase-2 IC50 = 1.07 µM) , and with POM-1, which inhibits h-NTPDase-1 (Ki = 2.58 µM), h-NTPDase-3 (Ki = 3.26 µM), and h-NTPDase-2 (Ki = 28.8 µM) without meaningful selectivity .

NTPDase isozyme selectivity CD39 inhibitor profiling ectonucleotidase pharmacology

Potency Advantage: NTPDase-IN-1 Is ~220-Fold More Potent at h-NTPDase-1 Than the Gold-Standard Reference Inhibitor ARL 67156

NTPDase-IN-1 demonstrates a large potency margin over ARL 67156, the most frequently cited competitive NTPDase1/CD39 inhibitor in the literature. Against the primary therapeutic target h-NTPDase-1, NTPDase-IN-1 achieves an IC50 of 0.05 ± 0.008 µM [1]. ARL 67156, characterized as a weak competitive inhibitor, exhibits a Ki of approximately 11 µM for NTPDase1 (CD39) [2]. Even the most potent ARL 67156 derivatives developed through dedicated SAR optimization (compounds 31 and 33) reached only ~1 µM Ki [2]. The potency gap between NTPDase-IN-1 and ARL 67156 is approximately 220-fold. Against NTPDase-2, NTPDase-IN-1 (IC50 = 0.23 µM) is approximately 78-fold more potent than ARL 67156's NTPDase3 Ki of ~18 µM (ARL 67156 NTPDase-2 Ki not explicitly reported in the primary characterization) [1][2]. This potency advantage is achieved without the additional CD73 inhibitory activity that characterizes ARL 67156 and its derivatives [2].

NTPDase1 CD39 inhibitor potency ARL 67156 comparison ecto-ATPase inhibitor benchmarking

Mechanistic Differentiation: Non-Competitive Inhibition by NTPDase-IN-1 Versus Competitive (ARL 67156) and Allosteric (Ticlopidine-Derived) CD39 Inhibitors

NTPDase-IN-1 inhibits h-NTPDase-1 and h-NTPDase-2 through a non-competitive mechanism, with a Km value of 21 µM determined for h-NTPDase-1, indicating that the inhibitor binds to both the free enzyme and the enzyme-substrate complex with equal affinity and does not compete with ATP at the active site [1]. This mechanism is fundamentally distinct from ARL 67156, an ATP analog that acts as a competitive inhibitor at the substrate-binding pocket (Ki ≈ 11 µM for NTPDase1) [2], and from ticlopidine-derived benzotetrahydropyridines, which were recently characterized as allosteric CD39 inhibitors binding outside the active site [3]. The non-competitive mode of NTPDase-IN-1 means its inhibitory potency is not surmountable by increasing substrate (ATP) concentration, a critical consideration for in vivo or ex vivo settings where extracellular ATP levels fluctuate orders of magnitude depending on tissue context and disease state [2]. Within the same thiadiazole amide series, NTPDase-IN-2 (5g) also exhibits non-competitive inhibition but with a different Km of 74 µM for h-NTPDase-2 and a distinct selectivity profile favoring h-NTPDase-2/-8 .

non-competitive NTPDase inhibition enzyme kinetics inhibitor mechanism CD39 allosteric inhibitor comparison

NTPDase-IN-1 Optimal Use Cases Defined by Verified Selectivity and Mechanism Data


Dissecting NTPDase-1/-2/-8 Contributions to Cancer Immune Evasion Without NTPDase-3 Confounding

In tumor immunology research, CD39 (NTPDase-1) and CD73 cooperate to generate immunosuppressive adenosine from extracellular ATP. NTPDase-IN-1 enables researchers to block NTPDase-1, -2, and -8 simultaneously while leaving NTPDase-3 activity intact, as demonstrated by its >100 µM IC50 against h-NTPDase-3 compared to 0.05 µM against h-NTPDase-1 [1]. This selectivity profile is critical because NTPDase-3 is expressed on specific immune cell subsets and on pancreatic beta cells, where its inhibition may produce confounding effects unrelated to the tumor-intrinsic ATP-adenosine axis. No other commercially available NTPDase inhibitor provides this specific combination of isozyme coverage and exclusion. The non-competitive mechanism (Km = 21 µM for h-NTPDase-1) ensures that the inhibitor remains effective in the ATP-rich tumor microenvironment where competitive inhibitors like ARL 67156 are outcompeted by high local substrate concentrations [1][2].

Structure-Activity Relationship Studies Requiring a Defined Thiadiazole Amide Scaffold with Full Isozyme Profiling Data

For medicinal chemistry teams optimizing NTPDase inhibitors, NTPDase-IN-1 serves as the benchmark compound for the 1,3,4-thiadiazole amide chemotype. The Abbas et al. (2022) study provides a complete isozyme activity table across all four human NTPDases for ten compounds (5a–j), establishing a robust SAR framework [1]. Within this scaffold series, NTPDase-IN-1 (5a) is identified as the most potent inhibitor for h-NTPDase-1 (IC50 = 0.05 ± 0.008 µM) and represents the ibuprofen-derived sub-series, whereas NTPDase-IN-2 (5g) and NTPDase-IN-3 (5e) represent the flurbiprofen-derived sub-series with distinct selectivity profiles [1]. Researchers procuring NTPDase-IN-1 for SAR expansion can directly reference the published computational docking data that maps its binding mode within the respective isozyme homology models, an advantage not available for earlier-generation inhibitors like POM-1 or h-NTPDase-IN-1 (compound 3i) from alternative chemotypes [1].

Bacterial Infection Research Exploiting the Unique NTPDase-2 Inhibitory Component of NTPDase-IN-1

NTPDase-IN-1 exhibits an IC50 of 0.23 µM against h-NTPDase-2, making it substantially more potent than POM-1 (Ki = 28.8 µM for NTPDase-2) and ARL 67156 (primarily characterized for NTPDase-1/3, with NTPDase-2 activity poorly defined) [1]. NTPDase-2 preferentially hydrolyzes nucleoside triphosphates over diphosphates and is implicated in host-pathogen interactions during bacterial infections. The combination of h-NTPDase-2 inhibition with h-NTPDase-1 blockade (0.05 µM) in a single compound distinguishes NTPDase-IN-1 from NTPDase-IN-2, which achieves even greater h-NTPDase-2 potency (0.04 µM) but lacks reported activity against h-NTPDase-1 and -3 in the same assay platform [1]. For infection models where both NTPDase-1 and -2 contribute to pathology, NTPDase-IN-1 provides dual coverage in a single chemical entity, simplifying experimental design compared to using multiple selective inhibitors.

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